molecular formula C15H14FN B7866362 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7866362
M. Wt: 227.28 g/mol
InChI Key: YGXVYQAEVXOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The presence of a fluorine atom and a methyl group on the phenyl ring of this indoline derivative can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.

Scientific Research Applications

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, while the indoline ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)indoline
  • 5-(2-Methylphenyl)indoline
  • 5-(2-Chloro-5-methylphenyl)indoline

Uniqueness

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c1-10-2-4-14(16)13(8-10)11-3-5-15-12(9-11)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXVYQAEVXOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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